Diclofenac isopropyl ester

Catalog No.
S1791003
CAS No.
66370-79-4
M.F
C17H17Cl2NO2
M. Wt
338.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac isopropyl ester

CAS Number

66370-79-4

Product Name

Diclofenac isopropyl ester

IUPAC Name

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.23

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3

SMILES

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Synonyms

isopropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Diclofenac isopropyl ester is an ester derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is represented by the formula C₁₇H₁₇Cl₂NO₂, and it is classified under the category of cycloalkyl and fluoroalkyl esters of diclofenac. The compound is designed to enhance the pharmacokinetic properties of diclofenac, potentially improving its absorption and therapeutic efficacy when administered via various routes such as topical, ophthalmic, or oral delivery .

Topical Analgesic Effects

Diclofenac isopropyl ester is being studied for its potential use as a topical analgesic for pain management. Due to its lipophilic nature, it may penetrate the skin more effectively than diclofenac sodium, the most common form of the drug []. Research suggests that topical diclofenac isopropyl ester may be beneficial for treating pain associated with musculoskeletal conditions like osteoarthritis and acute soft tissue injuries [, ].

Improved Drug Delivery Systems

Researchers are exploring diclofenac isopropyl ester as a potential component of novel drug delivery systems. Its lipophilic properties might allow for better penetration through biological membranes, leading to targeted delivery of the drug molecule []. Studies are ongoing to investigate its use in topical formulations, transdermal patches, and even nanoparticles for targeted pain relief [].

Diclofenac isopropyl ester can undergo hydrolysis to yield its parent compound, diclofenac, in the presence of water and enzymes such as esterases. The hydrolysis reaction is crucial for its activation in biological systems. The reaction can be summarized as follows:

Diclofenac Isopropyl Ester+H2ODiclofenac+Isopropanol\text{Diclofenac Isopropyl Ester}+H_2O\rightarrow \text{Diclofenac}+\text{Isopropanol}

Additionally, diclofenac itself is metabolized primarily through oxidative pathways involving cytochrome P450 enzymes, leading to various metabolites that may have differing levels of activity compared to the parent compound .

Diclofenac isopropyl ester retains anti-inflammatory and analgesic properties similar to those of diclofenac. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain response. The prodrug nature of diclofenac isopropyl ester allows for improved membrane permeability and reduced gastrointestinal irritation compared to traditional formulations .

The synthesis of diclofenac isopropyl ester typically involves a condensation reaction between diclofenac and isopropanol. This reaction can be facilitated by various coupling reagents or acids to enhance yield and purity. Common methods include:

  • Direct Esterification: Reacting diclofenac with isopropanol in the presence of an acid catalyst.
  • Coupling Reagents: Utilizing reagents such as diisopropyl azodicarboxylate or carbodiimides to promote the formation of the ester bond.
  • Solvent Use: Performing reactions in polar solvents like dimethylformamide or acetone can also enhance reaction efficiency .

Diclofenac isopropyl ester has several applications, primarily in pharmaceutical formulations aimed at treating inflammatory conditions such as arthritis and other musculoskeletal disorders. Its improved absorption profile makes it suitable for:

  • Topical formulations: Creams and gels for localized pain relief.
  • Ophthalmic solutions: Eye drops for postoperative inflammation.
  • Oral dosage forms: Tablets or capsules designed for systemic anti-inflammatory effects .

Studies on diclofenac isopropyl ester indicate that it may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C9. Co-administration with other NSAIDs or anticoagulants may increase the risk of gastrointestinal side effects or bleeding. Additionally, its pharmacokinetic profile suggests potential interactions with drugs that affect hepatic metabolism or renal function .

Diclofenac isopropyl ester shares structural similarities with several other diclofenac derivatives and NSAIDs. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diclofenac SodiumSalt formCommonly used formulation; higher solubility
Diclofenac PotassiumSalt formRapid absorption; often used in acute pain management
Diclofenac Methyl EsterMethyl esterEnhanced skin penetration; used in topical applications
IbuprofenPropionic acid derivativeDifferent mechanism; less potent anti-inflammatory effect
NaproxenPropionic acid derivativeLonger half-life; used for chronic inflammatory conditions

Diclofenac isopropyl ester stands out due to its unique esterification that enhances membrane permeability while maintaining efficacy against inflammation, making it a valuable alternative in therapeutic applications .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.5

Dates

Modify: 2023-08-15

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